Phenanthridinone deriv. 5a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609073 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609073 typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form ICX5609073. Common reagents used in these reactions include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ICX5609073 may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process typically includes the use of crystallization autoclaves and supercritical fluid crystallization equipment systems . These methods help in obtaining ICX5609073 with decreased particle size and increased bioavailability.
Chemical Reactions Analysis
Types of Reactions
ICX5609073 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving ICX5609073 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of ICX5609073 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
ICX5609073 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of ICX5609073 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ICX5609073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ICX5609072: A closely related compound with similar chemical properties but different biological activities.
ICX5609074: Another related compound that may have different applications in chemistry and industry.
The uniqueness of ICX5609073 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2,3,8,9-tetrahydroxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9NO5/c15-9-1-5-6-2-10(16)12(18)4-8(6)14-13(19)7(5)3-11(9)17/h1-4,15-18H,(H,14,19) |
InChI Key |
DGBGQRANCYITIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC(=O)C2=CC(=C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.